molecular formula C13H16ClNO B13501944 1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine

1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine

Cat. No.: B13501944
M. Wt: 237.72 g/mol
InChI Key: GIPVYAPADJDPHB-UHFFFAOYSA-N
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Description

1-(7-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with a chlorine atom at the 7th position and an amine group attached to a dimethylpropan chain

Preparation Methods

The synthesis of 1-(7-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-chloro-1-benzofuran-2-carboxylic acid.

    Formation of Intermediate: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Amine Introduction: The acid chloride is reacted with 2,2-dimethylpropan-1-amine in the presence of a base such as triethylamine to form the desired amine derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(7-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound to its corresponding alcohol.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(7-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as:

    [(7-chloro-1-benzofuran-2-yl)methyl]hydrazine: This compound contains a hydrazine group instead of the dimethylpropan-1-amine chain.

    [2-(4-bromophenyl)-1-(7-chloro-1-benzofuran-2-yl)ethyl]hydrazine: This compound has a bromophenyl group and a hydrazine group.

    1-(7-chloro-1-benzofuran-2-yl)-3-(3-methylphenyl)propan-1-ol: This compound contains a methylphenyl group and a hydroxyl group.

The uniqueness of 1-(7-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine lies in its specific substitution pattern and the presence of the dimethylpropan-1-amine chain, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

1-(7-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H16ClNO/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7,12H,15H2,1-3H3

InChI Key

GIPVYAPADJDPHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC2=C(O1)C(=CC=C2)Cl)N

Origin of Product

United States

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